molecular formula C7H13N3 B13821287 Pyrazole, 4-(diethylamino)- CAS No. 28465-91-0

Pyrazole, 4-(diethylamino)-

Cat. No.: B13821287
CAS No.: 28465-91-0
M. Wt: 139.20 g/mol
InChI Key: GDFXUNMNTXOVGI-UHFFFAOYSA-N
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Description

Pyrazole, 4-(diethylamino)-, with the molecular formula C7H13N3 and systematic name N,N-diethyl-1H-pyrazol-4-amine, is a specialized pyrazole derivative of interest in chemical and pharmaceutical research . The compound is characterized by its specific structural identifiers: SMILES (CCN(CC)C1=CNN=C1) and InChIKey (GDFXUNMNTXOVGI-UHFFFAOYSA-N) . Pyrazole-containing compounds are recognized as privileged scaffolds in medicinal chemistry due to their wide-ranging therapeutic potential . Research highlights the significance of the pyrazole core in various pharmacologically active molecules, which have demonstrated activities such as anti-inflammatory and anticancer effects . The presence of the diethylamino group in this compound may influence its physicochemical properties and interaction with biological targets, making it a valuable intermediate for researchers exploring the development of new bioactive molecules . Synthetic methodologies for constructing pyrazole rings are well-established, including [3+2] cycloadditions and condensations, allowing for the versatile incorporation of diverse substituents . This compound is provided for Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications. Researchers are encouraged to consult the relevant safety data sheets prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

28465-91-0

Molecular Formula

C7H13N3

Molecular Weight

139.20 g/mol

IUPAC Name

N,N-diethyl-1H-pyrazol-4-amine

InChI

InChI=1S/C7H13N3/c1-3-10(4-2)7-5-8-9-6-7/h5-6H,3-4H2,1-2H3,(H,8,9)

InChI Key

GDFXUNMNTXOVGI-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CNN=C1

Origin of Product

United States

Advanced Structural Elucidation and Spectroscopic Characterization of 4 Diethylamino Pyrazole Derivatives

X-ray Crystallography and Solid-State Structural Analysis

Single Crystal X-ray Diffraction for Absolute Configuration and Molecular Conformation

Single-crystal X-ray diffraction (XRD) stands as the definitive analytical technique for the unambiguous determination of the three-dimensional molecular structure of crystalline compounds. scispace.comnih.gov This method provides precise data on bond lengths, bond angles, and torsion angles, which together define the absolute configuration and preferred conformation of the molecule in the solid state.

The crystallographic data obtained from XRD experiments are fundamental for subsequent analyses and are typically deposited in crystallographic databases.

ParameterExample Value (Pyrazoline Derivative 1)Example Value (Pyrazoline Derivative 2)Chemical FormulaC₁₆H₁₃F₂N₃OC₁₆H₁₃F₂N₃SCrystal SystemMonoclinicMonoclinicSpace GroupC2/cP2₁/ca (Å)17.6219(6)14.339(2)b (Å)10.8735(3)11.1478(17)c (Å)15.3216(5)9.541(2)β (°)102.864(3)107.007(18)Volume (ų)2862.11(16)1458.5(5)Z84R(F)0.05110.0413mdpi.com

Analysis of Crystal Packing and Intermolecular Interactions (e.g., hydrogen bonding, π-π stacking)

The arrangement of molecules within a crystal lattice, known as crystal packing, is governed by a network of non-covalent intermolecular interactions. mdpi.com Understanding these interactions is crucial as they influence the material's physical properties, including stability and solubility. rsc.org

Hydrogen bonds are among the most significant interactions directing crystal packing in pyrazole (B372694) derivatives. Classical N–H···O and N–H···S hydrogen bonds can link molecules to form well-defined motifs like inversion dimers or one-dimensional chains. researchgate.netmdpi.com Weaker C–H···O and C–H···N interactions also play a crucial role, often extending these motifs into two-dimensional layers or complex three-dimensional networks. iucr.orgnih.gov

In addition to hydrogen bonding, other weak forces contribute significantly. C–H···π interactions, where a hydrogen atom interacts with the electron cloud of an aromatic ring, are commonly observed. researchgate.net Furthermore, π-π stacking interactions between adjacent aromatic rings (such as pyrazole or phenyl rings) are critical for stabilizing the crystal structure, with typical centroid-to-centroid distances observed in the range of 3.7 to 3.9 Å. researchgate.netnih.gov Hydrophobic interactions have also been noted as a key factor in the packing of certain pyrazole derivatives. rsc.org The collective effect of these varied interactions dictates the final, most thermodynamically stable, crystal structure. mdpi.com

Hirshfeld Surface Analysis and Energy Frameworks for Non-Covalent Interactions

To visualize and quantify the complex web of intermolecular interactions within a crystal, Hirshfeld surface analysis has emerged as a powerful computational tool. nih.govnih.govresearchgate.net This method maps the electron distribution of a molecule within the crystal to generate a unique three-dimensional surface. The surface is colored based on intermolecular contact distances, with red spots indicating contacts shorter than the van der Waals radii (strong interactions) and blue indicating longer contacts.

This detailed quantification allows for a precise understanding of the forces stabilizing the crystal structure and provides insight into the compound's potential physical properties. rsc.org

Interaction TypeContribution (%)DescriptionH···H28.4Represents general van der Waals forces and contacts between hydrogen atoms.C···H / H···C7.0Corresponds to weak C–H···π or other carbon-hydrogen interactions.Cl···H / H···Cl6.8Indicates hydrogen bonding or close contacts involving chlorine atoms.C···C5.7Suggests the presence of π-π stacking interactions between aromatic rings.Other52.1Includes less frequent contacts like O···H, N···H, Cl···Cl, etc.nih.goviucr.org

Elemental Analysis and Thermogravimetric Analysis (TGA) for Compound Characterization

Following synthesis and purification, elemental analysis is a fundamental technique used to confirm the empirical formula of a compound. nih.govchesci.com By precisely measuring the percentage composition of elements like carbon, hydrogen, and nitrogen, it provides experimental validation of the compound's identity and purity. dergipark.org.tr The experimental values are compared against the calculated theoretical percentages, with close agreement confirming that the correct product has been synthesized. chesci.com

Thermogravimetric Analysis (TGA) is employed to evaluate the thermal stability of the synthesized pyrazole derivatives. dergipark.org.tr The analysis involves monitoring the mass of a sample as it is heated at a constant rate. The resulting data reveal the temperatures at which the compound begins to decompose. TGA can also indicate the presence of bound solvent molecules (e.g., water or organic solvents) within the crystal lattice, which would be observed as an initial mass loss at lower temperatures corresponding to the solvent's boiling point. This information is critical for understanding the material's stability under various temperature conditions. dergipark.org.tr

Computational Chemistry and Theoretical Investigations of 4 Diethylamino Pyrazole

Quantum Mechanical Calculations

Quantum mechanical calculations are a cornerstone in the theoretical analysis of 4-(diethylamino)pyrazole, offering a detailed view of its electronic structure and related properties.

Interactive Table: Calculated Geometrical Parameters of a Pyrazole (B372694) Derivative This table presents a selection of calculated bond lengths and angles for a related pyrazole derivative, illustrating the type of data obtained from DFT calculations.

ParameterBond/AngleCalculated Value (Å/°)
Bond LengthC-N (pyrazole ring)~1.35
Bond LengthN-N (pyrazole ring)~1.37
Bond LengthC-C (pyrazole ring)~1.39
Bond LengthC-N (amino group)~1.38
Bond AngleC-N-N (pyrazole ring)~105
Bond AngleN-N-C (pyrazole ring)~111
Bond AngleC-C-N (amino group)~125

Note: The values are approximate and for a representative pyrazole structure. Specific values for 4-(diethylamino)pyrazole would require dedicated calculations.

Frontier Molecular Orbital (FMO) analysis is crucial for understanding the chemical reactivity and kinetic stability of a molecule. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. researchgate.netnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. nih.gov The energy gap between the HOMO and LUMO (ΔE) is an important indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. researchgate.net

Interactive Table: Calculated FMO Properties of a Pyrazole Derivative This table shows typical calculated FMO energies and the energy gap for a pyrazole derivative.

PropertyValue (eV)
HOMO Energy-5.5 to -6.5
LUMO Energy-1.0 to -2.0
HOMO-LUMO Gap (ΔE)3.5 to 4.5

Note: These are representative values. The exact energies for 4-(diethylamino)pyrazole would depend on the specific computational method and basis set used.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for identifying the reactive sites within a molecule for electrophilic and nucleophilic attacks. uni-muenchen.de The MEP surface is a color-coded map of the electrostatic potential, where red regions indicate negative potential (electron-rich areas, susceptible to electrophilic attack) and blue regions represent positive potential (electron-poor areas, prone to nucleophilic attack). uni-muenchen.de

In 4-(diethylamino)pyrazole, the MEP map would likely show a region of high negative potential around the nitrogen atoms of the pyrazole ring and the nitrogen of the diethylamino group, making these sites favorable for interactions with electrophiles. researchgate.netresearchgate.net Conversely, the hydrogen atoms of the pyrazole ring and the ethyl groups would exhibit a more positive potential. uni-muenchen.de The MEP analysis provides a visual representation of the charge distribution and is instrumental in predicting the molecule's interaction with other chemical species. researchgate.netresearchgate.net

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to validate both the theoretical model and the experimental structure. bohrium.com

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. nih.govdntb.gov.ua These calculations help in the assignment of experimental NMR spectra and can provide a deeper understanding of the electronic environment of the nuclei. nih.gov

IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated using DFT. The resulting theoretical infrared (IR) spectrum can be compared with the experimental spectrum to identify characteristic vibrational modes of the pyrazole ring and the diethylamino group. derpharmachemica.combohrium.com

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is commonly used to predict the electronic absorption spectra (UV-Vis) of molecules. dntb.gov.uarsc.org These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, often related to π→π* and n→π* transitions within the pyrazole ring and the conjugated system. researchgate.net

Interactive Table: Predicted Spectroscopic Data for a Pyrazole Derivative

SpectroscopyParameterPredicted Value
¹H NMRChemical Shift (pyrazole H)6.0-8.0 ppm
¹³C NMRChemical Shift (pyrazole C)100-150 ppm
IRN-H stretch (pyrazole)~3400 cm⁻¹
IRC=N stretch (pyrazole)~1600 cm⁻¹
UV-Visλmax250-300 nm

Note: These are illustrative values. Precise predictions for 4-(diethylamino)pyrazole would require specific calculations.

Quantum chemical calculations can provide valuable data on the thermochemical properties of 4-(diethylamino)pyrazole, such as its heat of formation, entropy, and heat capacity. dntb.gov.uaresearchgate.net These parameters are crucial for understanding the stability and thermodynamics of reactions involving this compound. By calculating the total energies of reactants, products, and transition states, the energetics of chemical reactions, including reaction enthalpies and activation energies, can be determined. acs.org This information is vital for predicting the feasibility and kinetics of various chemical transformations of 4-(diethylamino)pyrazole.

Interactive Table: Calculated Thermochemical Properties of a Pyrazole Derivative at 298.15 K

PropertyValue
EnthalpyVaries with basis set
Gibbs Free EnergyVaries with basis set
EntropyVaries with basis set
Heat Capacity (Cv)Varies with basis set

Note: The values are highly dependent on the chosen theoretical level and are presented here as examples of the type of data that can be obtained.

Molecular Modeling and Simulation Techniques

Beyond static quantum mechanical calculations, molecular modeling and simulation techniques can be used to study the dynamic behavior of 4-(diethylamino)pyrazole. Molecular dynamics (MD) simulations, for instance, can provide insights into the conformational flexibility of the diethylamino group and its interactions with solvent molecules over time. These simulations can also be used to explore the compound's behavior in different environments, such as in solution or at an interface, which is particularly relevant for understanding its practical applications. nih.govnih.gov

Mechanistic Insights from Theoretical Calculations

Theoretical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the mechanisms of chemical reactions and understanding the intrinsic properties of molecules.

DFT calculations can map out the entire energy landscape of a chemical reaction, identifying intermediates, transition states, and reaction products. This provides a detailed understanding of the reaction pathway and the factors that control its outcome.

The synthesis of the pyrazole ring itself is a classic example where theoretical studies have provided mechanistic clarity. The cyclocondensation reaction between a hydrazine (B178648) and a 1,3-dicarbonyl compound is the primary method for pyrazole synthesis. mdpi.com DFT studies have elucidated the plausible mechanism, which involves nucleophilic attack, cyclization, and subsequent dehydration steps. researchgate.net

Furthermore, theoretical investigations have been applied to understand the reactivity of the pyrazole ring itself. A DFT study on the N-alkylation of pyrazole derivatives with halomethanes calculated local reactivity descriptors (Fukui functions) to predict the site of interaction. nih.gov The calculations correctly predicted that alkylation occurs at the N2 nitrogen atom. nih.gov By calculating the transition state energies and performing Intrinsic Reaction Coordinate (IRC) calculations, the study confirmed the reaction mechanism and the influence of the solvent and the halogen type on the reaction barrier. nih.gov

Pyrazole derivatives are not only synthetic targets but can also act as ligands in catalysis. imist.ma The nitrogen atoms of the pyrazole ring are excellent coordinators for metal ions, making them valuable components of catalysts. Theoretical studies are employed to understand how the electronic and steric properties of the pyrazole ligand influence the activity and selectivity of the metal center.

DFT studies on tridentate pyrazole ligands used in manganese(II)-catalyzed oxidation reactions have provided information on the reactivity of the prepared ligands. imist.ma Calculations of properties like HOMO-LUMO gap energy and hardness help to identify which ligand is most reactive or the best electron donor, guiding the design of more efficient catalysts. imist.ma In another study, a dioxomolybdenum complex was used as a catalyst for the synthesis of pyrazole derivatives, and a mechanistic approach for the final step was proposed and supported by theoretical studies. rsc.org These investigations are crucial for the rational design of new catalytic systems for important organic transformations.

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Theoretical calculations, often using a Polarizable Continuum Model (PCM), can simulate the effect of a solvent on molecular properties.

A detailed DFT and Time-Dependent DFT (TD-DFT) study on pyrazole explored how solvent polarity affects its structural, electronic, and spectroscopic properties. researchgate.net Key findings from such studies include:

Dipole Moment: The dipole moment of pyrazole increases significantly with increasing solvent polarity. For the parent pyrazole, it was calculated to increase from 2.27 D in the gas phase to 4.51 D in water. researchgate.net This indicates a stronger interaction with polar solvents.

HOMO-LUMO Energy Gap: The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) tends to decrease in more polar solvents. For pyrazole, the gap decreased from 7.0557 eV in the gas phase to 7.000 eV in water. researchgate.net A smaller gap generally implies higher chemical reactivity.

UV-Vis Spectra: The calculations predict a redshift (a shift to longer wavelengths) in the UV-Vis absorption spectra as solvent polarity increases, which is consistent with experimental observations of solvatochromism. researchgate.net

These theoretical insights into solvation effects are vital for understanding the behavior of pyrazole derivatives in different chemical and biological environments. dntb.gov.ua

PropertyGas PhaseWaterReference
Dipole Moment (D)2.274.51 researchgate.net
HOMO-LUMO Gap (eV)7.05577.000 researchgate.net

Data for the parent pyrazole compound from a DFT/B3LYP study.

Advanced Applications of 4 Diethylamino Pyrazole in Chemical Sciences

Coordination Chemistry and Metal Complexes

Pyrazole (B372694) and its derivatives are well-established ligands in coordination chemistry, capable of binding to a wide range of metal ions to form stable complexes. researchgate.netresearchgate.net The nitrogen atoms of the pyrazole ring serve as excellent donor sites, and the versatility of the pyrazole scaffold allows for the construction of complexes with diverse structures and properties. researchgate.netresearchgate.net

While specific studies focusing exclusively on 4-(diethylamino)pyrazole as a ligand are not extensively documented, the behavior of substituted pyrazoles provides a strong framework for understanding its coordination potential. Pyrazole-based ligands form stable complexes with numerous transition metals, including copper(II), cobalt(II), nickel(II), zinc(II), iron(II), and cadmium(II). researchgate.netnih.govnih.gov The presence of the electron-donating diethylamino group at the C4 position is expected to increase the electron density on the pyrazole ring's nitrogen atoms, thereby enhancing their Lewis basicity and their ability to coordinate with metal centers. This enhanced donor capacity can lead to the formation of robust metal-ligand bonds. Transition metal complexes incorporating nitrogen-based ligands like pyrazole derivatives are of great interest due to their potential applications in fields ranging from materials science to bioinorganic chemistry. nih.govnih.gov

The versatility of pyrazole-based ligands is a result of their various possible coordination modes. researchgate.net Pyrazoles can act as neutral monodentate ligands, coordinating through one of their nitrogen atoms. They can also be deprotonated to form pyrazolate anions, which can act as bridging ligands between two metal centers (exo-bidentate). researchgate.net When additional functional groups are present on the pyrazole ring, these ligands can act as chelating agents, binding to a single metal ion through multiple donor atoms. researchgate.net

This flexibility in coordination allows for the formation of metal complexes with a wide range of coordination numbers and geometries, which can vary from two to eight. researchgate.net Common geometries observed for metal-pyrazole complexes include square planar and octahedral. tandfonline.comtandfonline.com For instance, certain copper complexes with pyrazole-derived Schiff bases adopt a square planar geometry, while corresponding cobalt, nickel, and zinc complexes have been found to be octahedral. tandfonline.com The specific geometry is influenced by the metal ion, the substituents on the pyrazole ligand, and the presence of other coordinating species like solvent molecules or counter-ions. nih.gov

Spectroscopic methods provide complementary information. Infrared (IR) spectroscopy is used to confirm the coordination of the ligand by observing shifts in the vibrational frequencies of key functional groups, such as the C=N and N-N stretching modes of the pyrazole ring. tandfonline.comresearchgate.net The appearance of new bands at lower frequencies can indicate the formation of metal-nitrogen (M-N) bonds. tandfonline.com Electronic (UV-Vis) spectroscopy provides insights into the electronic structure of the complexes and helps in proposing the coordination geometry based on the observed d-d transitions. nih.govtandfonline.com Nuclear Magnetic Resonance (NMR) spectroscopy is also employed to characterize the ligand and its complexes in solution. nih.gov

TechniqueInformation ObtainedTypical Findings for Pyrazole Complexes
Single-Crystal X-ray Diffraction Precise 3D structure, bond lengths, angles, coordination geometry, supramolecular packing.Confirms coordination geometry (e.g., octahedral, square planar); reveals hydrogen bonding and π-π stacking. nih.govresearchgate.net
Infrared (IR) Spectroscopy Identification of functional groups and confirmation of coordination.Shifts in pyrazole ring vibrations (C=N, N-N); appearance of new M-N stretching bands. tandfonline.comresearchgate.net
UV-Visible (UV-Vis) Spectroscopy Electronic transitions (d-d, charge transfer).Helps determine the coordination geometry of the metal center. nih.govtandfonline.com
Nuclear Magnetic Resonance (NMR) Structural information in solution, ligand environment.Confirms the structure of new ligands and detects changes upon complexation. nih.gov
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.Confirms the composition and molar mass of the synthesized complexes. tandfonline.comderpharmachemica.com
Thermogravimetric Analysis (TGA) Thermal stability, presence of coordinated solvent molecules.Determines the degradation pathway and the presence of water or other solvent molecules in the coordination sphere. nih.govtandfonline.com

Beyond the primary coordination bonds, non-covalent interactions play a crucial role in the solid-state structures of metal-pyrazole complexes, leading to the formation of extended supramolecular architectures. nih.govnih.gov Hydrogen bonding is a dominant interaction, often involving the N-H group of the pyrazole ring, coordinated water molecules, or counter-anions. nih.govmdpi.com These interactions can link individual complex units into one-dimensional chains, two-dimensional sheets, or complex three-dimensional networks. nih.gov

Catalysis

The electronic properties of the pyrazole ring, which can be finely tuned through substitution, make its derivatives attractive candidates for use in catalysis. They can function as ligands in homogeneous catalysis or, in some cases, act directly as organocatalysts. nih.govmdpi.com

The concept of nucleophilic catalysis is well-established for N-heterocyclic compounds, with 4-(dialkylamino)pyridines, particularly 4-(dimethylamino)pyridine (DMAP), being the most prominent examples. epa.govnih.govresearchgate.net These catalysts are highly effective in promoting a variety of reactions, most notably acylation reactions. researchgate.net The catalytic activity of DMAP stems from the high nucleophilicity of its pyridine (B92270) nitrogen atom, which is significantly enhanced by the electron-donating resonance effect of the dimethylamino group at the para-position. researchgate.net

The general mechanism for DMAP-catalyzed acylation involves the nucleophilic attack of the pyridine nitrogen on the acylating agent (e.g., an acid anhydride) to form a highly reactive N-acylpyridinium intermediate. This intermediate is much more susceptible to attack by a nucleophile, such as an alcohol, than the original acylating agent. After the acyl group is transferred to the alcohol, the catalyst is regenerated, completing the catalytic cycle. epa.govresearchgate.net

While less studied in this specific context, 4-(diethylamino)pyrazole represents a structural analog of 4-(dialkylamino)pyridines. The presence of the diethylamino group at the 4-position of the pyrazole ring is expected to similarly enhance the nucleophilicity of the pyrazole nitrogen atoms. This suggests that 4-(diethylamino)pyrazole and its analogs could function as nucleophilic catalysts, potentially mediating reactions through the formation of a reactive N-acylpyrazolium intermediate. The effectiveness of such a catalyst would depend on a delicate balance between the nucleophilicity of the pyrazole nitrogen and the stability of the subsequent intermediate.

Catalyst FeatureDescriptionRelevance to 4-(Dialkylamino)pyridine (e.g., DMAP)Potential Relevance to 4-(Diethylamino)pyrazole
Nucleophilic Center The atom that initiates the catalytic cycle by attacking the electrophile.The sp²-hybridized nitrogen atom in the pyridine ring. researchgate.netThe sp²-hybridized nitrogen atoms in the pyrazole ring.
Activating Group An electron-donating group that enhances the reactivity of the nucleophilic center.The para-dialkylamino group provides strong resonance stabilization. researchgate.netThe 4-diethylamino group is expected to be a strong electron-donating group.
Reactive Intermediate A highly reactive species formed from the catalyst and the substrate.N-acylpyridinium salt. This intermediate is a superior acylating agent. epa.govresearchgate.netA hypothetical N-acylpyrazolium species could serve a similar role.
Leaving Group Ability The ability of the catalyst to depart from the intermediate after the key reaction step.The pyridine moiety is a good leaving group, facilitating catalyst regeneration. researchgate.netThe pyrazole moiety would need to be an effective leaving group to ensure catalytic turnover.

Materials Science and Functional Dyes

The unique photophysical properties of pyrazole derivatives, especially those bearing strong electron-donating groups like diethylamino, make them prime candidates for the development of advanced functional materials, including sensors, optoelectronics, and bioimaging agents.

The design of selective fluorescent chemosensors is a significant area of materials science. Pyrazole-based structures are frequently employed due to their excellent coordination capabilities with metal ions. nih.gov The incorporation of a 4-(diethylamino) group is a key design strategy to enhance the photophysical properties required for sensing.

Recent research has highlighted the development of pyrazole-derived "turn on" fluorescent probes for the specific recognition of gallium(III) ions (Ga³⁺). researchgate.net The diethylamino group is crucial for these photophysical properties. nih.gov One study detailed a probe, (E)-2-(4-(diethylamino)-2-hydroxybenzylidene)-N-(naphthalen-1-yl)hydrazine-1-carbothioamide (NADA), which can detect Ga³⁺ with a low detection limit of 0.29 μM and can effectively distinguish it from other similar ions like Al³⁺ and In³⁺. researchgate.net The sensing mechanism in such probes often relies on processes like chelation-enhanced fluorescence (CHEF), where the binding of the metal ion to the probe restricts photo-induced electron transfer (PET) and enhances fluorescence emission. researchgate.net The diethylamino moiety acts as a powerful electron-donating group, which is essential for establishing the PET process that is inhibited upon ion binding, leading to the "turn on" signal.

Probe DescriptorTarget IonKey Structural FeatureDetection Limit (LOD)Mechanism
NADAGa³⁺Diethylamino-substituted benzylidene0.29 μMFluorescent turn-on
BTCGa³⁺Hydrazone-based, discriminates from Al³⁺/In³⁺0.0488 μMChelation Enhanced Fluorescence (CHEF)
Compound 72Ga³⁺Diethylamino group noted as essential for photophysical propertiesNot specifiedPhoto-induced Electron Transfer (PET)

Pyrazole and its derivatives are increasingly recognized for their potential in optoelectronic applications, such as in organic light-emitting diodes (OLEDs). researchgate.net Their utility stems from high fluorescence quantum yields and effective charge-transport capabilities. Pyrazoline derivatives, in particular, are known for their blue-emitting properties. researchgate.net

The design of modern optoelectronic materials often centers on creating molecules with a donor-acceptor (D-A) architecture to tune the HOMO and LUMO energy levels and control the emission properties. mdpi.com The 4-(diethylamino)pyrazole moiety is an excellent candidate for the electron-donating part of such a system. Its strong electron-releasing nature can be paired with an electron-accepting unit to create a molecule with intramolecular charge transfer (ICT) characteristics. This is a fundamental principle used in developing materials for OLEDs and nonlinear optical (NLO) applications. researchgate.net Theoretical and experimental studies on various pyrazole derivatives confirm their suitability for these technologies, with research focusing on optimizing their geometry and energy levels to achieve desired properties like thermally activated delayed fluorescence (TADF) for high-efficiency OLEDs. researchgate.netchemrxiv.org

Fluorescent probes for bioimaging must possess several key features, including good cell membrane permeability, biocompatibility, and the ability to interact specifically with biological targets. nih.gov Pyrazole derivatives have shown promise in this area, in part due to their inherent biocompatibility and the ease with which their structures can be modified. nih.govnih.gov

The inclusion of a diethylamino group can significantly enhance a probe's suitability for bioimaging. This group increases the lipophilicity of the molecule, which can improve its ability to permeate cell membranes. Furthermore, the strong electron-donating character of the diethylamino group is pivotal for creating solvatochromic dyes—dyes that change color in response to the polarity of their environment. This property is highly valuable for imaging, as it can be used to report on changes in the local environment within a cell or to signal the binding of the probe to a specific biomolecule.

A notable example is a solvatochromic dye incorporating a 2-[7-(diethylamino)-9,9-dimethyl-9H-fluoren-2-yl]-3-hydroxy-4H-chromen-4-one structure, which has been used for the rapid detection of Mycobacterium tuberculosis. mdpi.com The interaction of this dye with the mycobacterial cells leads to a detectable change in its fluorescence, demonstrating a direct application in sensing a biological entity. The nature and position of substituents on the pyrazole scaffold are critical and significantly affect their biological activity and interactions. nih.gov

Agricultural Chemistry Research

Herbicide safeners are compounds that selectively protect crop plants from herbicide injury without diminishing the herbicide's effectiveness against target weeds. connectjournals.comresearchgate.net This technology is crucial for herbicides that have a narrow selectivity margin between the crop and the weed. Pyrazole derivatives have emerged as a promising class of safeners, particularly for protecting wheat from damage caused by acetyl-CoA carboxylase (ACCase) and acetolactate synthase (ALS) inhibiting herbicides. connectjournals.comacs.orgfrontiersin.org

The primary mechanism of action involves the safener competitively interacting with the herbicide's target enzyme in the crop plant. acs.org By binding to the enzyme's active site, the safener molecule prevents the herbicide from binding and exerting its phytotoxic effect. connectjournals.comacs.org This protective action allows the crop's natural metabolic processes to detoxify the herbicide. researchgate.net

Several studies have elucidated this mechanism for different pyrazole derivatives:

Against ACCase Inhibitors: A study on ester-substituted pyrazole derivatives designed to protect wheat from the ACCase-inhibiting herbicide fenoxaprop-p-ethyl (B1329639) (FE) showed that the safener molecule (e.g., compound IV-21) likely prevents the active form of the herbicide from reaching or acting on the ACCase enzyme. connectjournals.comacs.org Molecular docking studies confirmed that these pyrazole derivatives could compete for binding at the ACCase active site. connectjournals.com

Against ALS Inhibitors: Research on pyrazole purine (B94841) derivatives designed to protect wheat from the ALS-inhibiting herbicide mesosulfuron-methyl (B1676312) demonstrated a similar competitive binding mechanism. acs.orgnih.gov The safener (e.g., compound I-15) was shown to bind to the ALS active site, and studies confirmed that it was more readily absorbed and distributed throughout the crop than the commercial standard, mefenpyr-diethyl. acs.orgnih.gov

The effectiveness of these pyrazole derivatives is highly dependent on their specific structure, which dictates their binding affinity for the target enzyme and their pharmacokinetic properties within the plant. connectjournals.comresearchgate.net

Safener ClassHerbicide TargetCropProposed MechanismReference Compound(s)
Ester-substituted pyrazole derivativesAcetyl-CoA Carboxylase (ACCase)WheatCompetitive binding at the enzyme active site, preventing herbicide action.IV-21
Pyrazole purine derivativesAcetolactate Synthase (ALS)WheatCompetitive binding at the enzyme active site; superior absorption and dissemination in the crop.I-15, I-13

Investigation of Biological Mechanisms of 4 Diethylamino Pyrazole and Its Derivatives in Vitro and in Silico Focus Only

Enzyme Inhibition and Modulation Studies (In Vitro)

In vitro enzymatic assays have been crucial in determining the inhibitory potential of 4-(diethylamino)pyrazole derivatives against a variety of enzymes involved in different physiological and pathological pathways.

Inhibition of Glycosidases (e.g., α-glucosidase, α-amylase)

Derivatives of pyrazole (B372694) have demonstrated significant inhibitory effects on glycosidases, such as α-glucosidase and α-amylase, which are key enzymes in carbohydrate digestion and absorption. nih.gov The inhibition of these enzymes is a well-established therapeutic strategy for managing postprandial hyperglycemia. nih.gov

Several studies have reported the synthesis of novel pyrazole derivatives and their subsequent evaluation as α-glucosidase and α-amylase inhibitors. For instance, a series of pyrazole-phthalazine hybrids were synthesized and showed excellent in vitro inhibitory activity against α-glucosidase, with some compounds being significantly more potent than the standard drug acarbose. d-nb.info Specifically, one derivative with a methoxy (B1213986) group was found to be approximately 52-fold more potent than acarbose. d-nb.info Similarly, other synthesized pyrazole derivatives have also shown potent inhibition of both α-glucosidase and α-amylase, with IC50 values comparable to or better than acarbose. nih.govnih.gov The inhibitory potential often varies based on the specific substituents on the pyrazole ring, highlighting the importance of structure-activity relationships. d-nb.inforesearchgate.net Some dihydropyrazole derivatives have also been identified as potent α-amylase inhibitors, with some exhibiting IC50 values in the sub-micromolar range, far exceeding the potency of acarbose. acs.org

Table 1: In Vitro Inhibition of Glycosidases by Pyrazole Derivatives

Compound/Derivative Target Enzyme IC50 Value (µM) Reference Compound IC50 of Reference (µM)
Pyrazole-phthalazine hybrid 8l α-Glucosidase 13.66 ± 0.009 d-nb.info Acarbose 720.18 ± 0.008 d-nb.info
Pyrazole derivative Pyz-1 α-Glucosidase 75.62 ± 0.56 nih.gov Acarbose 72.58 ± 0.68 nih.gov
Pyrazole derivative Pyz-2 α-Glucosidase 95.85 ± 0.92 nih.gov Acarbose 72.58 ± 0.68 nih.gov
Imidazo[4,5-c]pyrazole derivative 1 α-Glucosidase 1.20 ± 0.10 researchgate.net Acarbose 11.29 ± 0.07 researchgate.net
Imidazo[4,5-c]pyrazole derivative 7 α-Glucosidase 2.10 ± 0.10 researchgate.net Acarbose 11.29 ± 0.07 researchgate.net
Dihydropyrazole derivative 11 α-Amylase 0.5509 acs.org Acarbose 73.12 acs.org
Imidazo[4,5-c]pyrazole derivative 1 α-Amylase 1.30 ± 0.10 researchgate.net Acarbose 11.12 ± 0.15 researchgate.net
Pyrazole derivative Pyz-1 α-Amylase 119.3 ± 0.75 nih.gov Acarbose 115.6 ± 0.574 nih.gov

Modulation of Cholinesterases and Carbonic Anhydrases

Research has also focused on the ability of pyrazole derivatives to modulate the activity of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical to neurotransmission and often targeted in Alzheimer's disease. mdpi.com Additionally, their effects on carbonic anhydrases (CAs), a family of metalloenzymes involved in numerous physiological processes, have been explored. nih.gov

A series of 4-(diethylamino)-salicylaldehyde-based thiosemicarbazones were synthesized and found to effectively inhibit AChE and BChE with Ki values in the nanomolar range. researchgate.net These compounds also demonstrated inhibitory activity against human carbonic anhydrase isoforms hCA I and hCA II. researchgate.net Other pyrazole derivatives have also been reported as potent inhibitors of both cholinesterases and carbonic anhydrases, with Ki values often in the low nanomolar range. mdpi.comresearchgate.net For instance, certain pyrazole urea-based compounds showed high selectivity for the tumor-associated CA IX and CA XII isoforms over the off-target CA I and II. acs.org

Table 2: In Vitro Inhibition of Cholinesterases and Carbonic Anhydrases by Pyrazole Derivatives

Compound/Derivative Target Enzyme Ki Value (nM)
4-(Diethylamino)-salicylaldehyde based thiosemicarbazone 3a-p AChE 121.74±23.52 to 548.63±73.74 researchgate.net
4-(Diethylamino)-salicylaldehyde based thiosemicarbazone 3a-p BChE 132.85±12.53 to 618.53±74.23 researchgate.net
Pyrazole derivative 6 hCA I 5.13 nih.gov
Pyrazole derivative 6 hCA II 11.77 nih.gov
4-(Pyrazolyl)benzenesulfonamide urea (B33335) SH7s hCA IX 15.9 acs.org
4-(Pyrazolyl)benzenesulfonamide urea SH7s hCA XII 55.2 acs.org

Inhibition of Oxidoreductases (e.g., xanthine (B1682287) oxidase)

The inhibitory potential of pyrazole derivatives has been investigated against oxidoreductases such as xanthine oxidase (XO), a key enzyme in purine (B94841) metabolism whose inhibition is a therapeutic target for hyperuricemia and gout. scienceopen.com

Several studies have demonstrated the in vitro inhibitory activity of pyrazole derivatives against xanthine oxidase. scienceopen.comdntb.gov.uaresearchgate.net One study reported a pyrazole derivative with potent xanthine oxidase inhibitory activity (IC50 of 0.83 μM), which was explored for its anticancer properties. scienceopen.comresearchgate.net Another study synthesized two pyrazole derivatives, Pyz-1 and Pyz-2, which exhibited remarkable inhibitory ability against xanthine oxidase with IC50 values of 24.32 ± 0.78 and 10.75 ± 0.54 µM, respectively. dntb.gov.ua

Inhibition of Kinases and Other Signal Transduction Enzymes (e.g., p38MAPK, Bruton kinase, EGFR tyrosine kinase, glycogen (B147801) synthase kinase)

Pyrazole derivatives have emerged as a versatile scaffold for the development of inhibitors targeting various kinases and signal transduction enzymes that are often dysregulated in diseases like cancer and inflammation. mdpi.com

p38 MAP Kinase: Several 5-aminopyrazole derivatives have been identified as potent inhibitors of p38 mitogen-activated protein kinase (MAPK), a key regulator of inflammatory cytokine production. mdpi.comnih.gov Some of these compounds have shown high inhibitory activity in enzymatic assays. mdpi.com

Bruton's Tyrosine Kinase (BTK): The 5-aminopyrazole scaffold has also been utilized to develop inhibitors of BTK, a crucial enzyme in B-cell signaling. mdpi.com

EGFR Tyrosine Kinase: A number of pyrazole-containing hybrids have been synthesized and shown to be potent inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinase, a major target in cancer therapy. acs.orgdovepress.comnih.govresearchgate.netnih.gov Some of these derivatives exhibit IC50 values in the nanomolar range, comparable to the approved drug erlotinib. researchgate.net

Glycogen Synthase Kinase-3 (GSK-3): Aminopyrazole derivatives have been evaluated as inhibitors of GSK-3, an enzyme implicated in various diseases, with some compounds demonstrating low nanomolar inhibitory activity. nih.gov

Table 3: In Vitro Inhibition of Kinases and Signal Transduction Enzymes by Pyrazole Derivatives

Compound/Derivative Target Enzyme IC50 Value
5-Aminopyrazole derivative 22 p38 MAP Kinase 0.283 mM mdpi.com
Pyrazole-thiadiazole hybrid 6g EGFR Tyrosine Kinase 0.024 ± 0.002 μM acs.org
Pyrazole-thiourea derivative C5 EGFR Tyrosine Kinase 0.07 μM researchgate.net
Aminopyrazole derivative Glycogen Synthase Kinase 3 Low nanomolar nih.gov

Inhibition of Microbial Targets (e.g., DNA gyrase, dihydrofolate reductase)

In the search for new antimicrobial agents, pyrazole derivatives have been investigated for their ability to inhibit essential microbial enzymes like DNA gyrase and dihydrofolate reductase (DHFR).

DNA Gyrase: Some pyrazole derivatives have shown interesting antimicrobial properties, and molecular docking studies suggest they can interact with DNA gyrase. researchgate.net

Dihydrofolate Reductase (DHFR): A series of novel pyrazole analogues were designed and screened for their in vitro DHFR inhibition activity. nih.gov Two compounds, in particular, demonstrated excellent inhibitory activity against DHFR, with IC50 values of 0.11 ± 1.05 and 0.09 ± 0.91 µM, which were more potent than the reference drug methotrexate. nih.gov

Molecular Interactions with Defined Biological Targets

In silico molecular docking studies are frequently used to understand the binding modes of pyrazole derivatives within the active sites of their target enzymes, providing insights into the structure-activity relationships observed in vitro.

Glycosidases: Molecular docking of pyrazole-phthalazine hybrids into the active site of α-glucosidase has revealed key hydrogen bonding and hydrophobic interactions that contribute to their potent inhibitory activity. d-nb.info

Cholinesterases and Carbonic Anhydrases: Docking studies of pyrazole derivatives with AChE and CAs have elucidated their binding mechanisms. nih.govresearchgate.net For instance, the binding modes of pyrazole derivatives in the active sites of hCA I and hCA II have been evaluated, showing interactions with the zinc ion and key amino acid residues. nih.gov Fused pyrazolo-pyrimidine derivatives have been shown to form H-bond interactions with key residues like Tyr334 and Asp72 in the active site of AChE. dergipark.org.trdergipark.org.trresearchgate.net

Xanthine Oxidase: In silico analysis has shown that potent pyrazole inhibitors bind effectively to the active site of xanthine oxidase, forming interactions with key residues such as Arg880 and Thr1010. nih.gov

Kinases: Molecular docking has been instrumental in understanding the binding of pyrazole derivatives to various kinases. For example, docking simulations of pyrazole-thiourea derivatives in the EGFR active site have helped to rationalize their potent inhibitory activity. researchgate.net Similarly, the binding interactions of pyrazole derivatives with GSK-3β have been determined using docking tools. ajol.info

Microbial Targets: The high potency of pyrazole derivatives against DHFR has been confirmed with molecular docking, illustrating their binding within the active site and providing a basis for further optimization. nih.gov

Characterization of Binding Affinity and Specificity Mechanisms

The binding affinity and specificity of pyrazole derivatives are crucial determinants of their biological activity. Studies have shown that these compounds can interact with various biological targets through mechanisms such as competitive binding. For instance, certain pyrazole derivatives have been identified as inhibitors of enzymes like cyclooxygenase-2 (COX-2) and carbonic anhydrasas (CAs). nih.govresearchgate.net

The binding of pyrazole-based compounds to their target proteins often involves a combination of hydrophobic interactions and hydrogen bonding. For example, in the case of COX-2, the pyrazole ring can fit into the enzyme's active site, forming key interactions with amino acid residues. researchgate.net Similarly, the interaction of pyrazole derivatives with carbonic anhydrases has been studied, revealing specific binding modes within the enzyme's active site. nih.gov

The specificity of these interactions is influenced by the substituents on the pyrazole core. For example, the presence of a 4-(diethylamino)phenyl group can significantly impact the binding affinity and selectivity of the compound for its target. nih.gov

Structure-Activity Relationships (SAR) at the Molecular Level for Target Engagement

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of 4-(diethylamino)pyrazole derivatives influences their biological activity. These studies have revealed several key insights into the molecular requirements for target engagement.

A recurring theme in the SAR of pyrazole derivatives is the significant impact of substituents at various positions on the pyrazole ring. For instance, the presence of a 4-(dimethylamino)phenyl group at the 4-position of the pyrazole ring has been shown to be beneficial for antiproliferative activity. nih.gov The nature of the substituent on the nitrogen atom of the pyrazole ring also plays a critical role. For example, in a series of pyrazole-cinnamyl derivatives, the introduction of an electron-donating group on both the A-ring and B-ring enhanced antiproliferative activity. nih.gov

Furthermore, the type and position of substituents on the phenyl rings attached to the pyrazole core can dramatically alter the biological effects. For example, in a series of pyrazolyl benzimidazole (B57391) derivatives, a morpholino ring was found to be more favorable for activity than a diethylamino or piperidine (B6355638) group. mdpi.com Similarly, for vicinal diarylpyrazole derivatives, a terminal dimethylamino group was more optimal for activity than bulkier dialkylamino or cyclic amines. mdpi.com

Computational Approaches to Target Engagement

Computational methods, including pharmacophore modeling and protein-ligand docking, have become indispensable tools for elucidating the target engagement of 4-(diethylamino)pyrazole and its derivatives. japsonline.com These in silico techniques provide valuable insights into the binding modes and interaction patterns of these compounds with their biological targets.

Molecular docking studies have been widely employed to predict the binding affinity and orientation of pyrazole derivatives within the active sites of various proteins. For example, docking studies of pyrazole derivatives with the cyclooxygenase-2 (COX-2) active site have helped to rationalize their inhibitory activity. researchgate.netrjptonline.org These studies often reveal key hydrogen bonding and hydrophobic interactions that stabilize the protein-ligand complex. For instance, a study on new triphenylamine-linked pyrazole analogues showed that the synthesized compounds demonstrated proper binding within the active sites of selected proteins, with 2-cyano-N-(4-(diethylamino)phenyl)-2-(4-(4-(diphenylamino)benzylidene)-5-oxo-3-phenylthiazolidin-2-ylidene)acetamide giving a high energy score. nih.gov

Pharmacophore modeling is another powerful computational approach used to identify the essential structural features required for biological activity. japsonline.com By creating a 3D map of these features, researchers can design new molecules with improved potency and selectivity. For example, pharmacophore models have been developed for pyrazole derivatives targeting estrogen receptor alpha (ERα), highlighting the importance of hydrophobic interactions. japsonline.com

Compound/DerivativeTarget ProteinComputational MethodKey Findings
2-cyano-N-(4-(diethylamino)phenyl)-2-(4-(4-(diphenylamino)benzylidene)-5-oxo-3-phenylthiazolidin-2-ylidene)acetamide2A4LMolecular DockingHighest energy score (− 9.3507 kcal/mol) nih.gov
Pyrazole-1,2,4-triazole-3-thiol hybridsα-glucosidase (PDB:3A4A)Molecular DockingPotential anti-diabetic activity via inhibition researchgate.net
Pyrazole derivativesCyclooxygenase-2 (COX-2)Molecular DockingEvaluation of binding affinity to the active site rjptonline.org
Chalcone (B49325) derivatives modified with pyrazoleEstrogen receptor alpha (ERα)Pharmacophore Modeling & Molecular DockingModifina3 showed the lowest free energy binding (−11.07 kcal/mol) japsonline.com
Pyrazole derivativesCRMP2, C-RAF, CYP17, c-KIT, VEGFR, HDACMolecular Docking & MD SimulationsIdentified potential inhibitors for various cancer-related proteins mdpi.com
Pyrazole hybrid chalcone conjugatesTubulin (PDB: 3E22)Molecular DockingEstablished binding ability to the colchicine-binding site nih.gov

Mechanistic Insights into Cellular Processes (In Vitro Studies)

In vitro studies have provided valuable information on how 4-(diethylamino)pyrazole and its derivatives affect various cellular processes, including their antioxidant, antiproliferative, and antimicrobial activities.

Investigation of Antioxidant Mechanisms

Several studies have investigated the antioxidant properties of pyrazole derivatives, revealing their potential to act through mechanisms such as radical scavenging and electron donation. The antioxidant capacity is often attributed to the presence of specific functional groups that can donate a hydrogen atom or an electron to neutralize free radicals.

For example, a study on new pyrazole derivatives showed that they exhibited good antioxidant activity as evaluated by 1,1-diphenyl-2-picryl Hydrazyl (DPPH) radical scavenging, reducing power, and DNA protection assays. nih.gov The presence of electron-donating groups, such as the dimethylamino group, has been shown to enhance the antioxidant activity of these compounds. mdpi.com Another study reported that a pyrazole derivative exhibited superior scavenging strength against DPPH. researchgate.net

Evaluation of Antiproliferative Effects in Cell Lines

The antiproliferative effects of 4-(diethylamino)pyrazole and its derivatives have been evaluated in various cancer cell lines, providing insights into their potential as anticancer agents. These studies focus on the mechanism of action at the cellular level, rather than therapeutic efficacy.

Numerous pyrazole derivatives have demonstrated significant antiproliferative activity against a range of cancer cell lines, including those of the breast, lung, colon, and leukemia. nih.govmdpi.comif-pan.krakow.plnih.govmdpi.comsemanticscholar.org For instance, certain pyrazole compounds were able to overcome common drug-resistance mechanisms in vitro. if-pan.krakow.pl The antiproliferative mechanism of some pyrazole derivatives has been linked to the depolymerization of microtubules. if-pan.krakow.pl

The presence of a 4-(dimethylamino)phenyl group has been associated with potent antiproliferative activity. nih.govnih.gov For example, a 5-aminopyrazole derivative bearing a 4-(dimethylamino)phenyl group displayed significant cytotoxic activity against HCT-116 and MCF-7 cell lines. nih.gov In another study, a series of pyrazole derivatives showed that compounds containing a 4-(dimethylamino)phenyl group were among the most active. nih.gov

Compound/Derivative ClassCell Line(s)Observed Effect
Pyrazole-cinnamyl derivativesMCF-7 (breast cancer)Antiproliferative activity, with the order of potency being OMe > Me for electron-donating groups. nih.gov
Pyrazole compounds (EN12-4, EN12-2A, EN7-2)Various drug-resistant cell linesOvercame common drug-resistance mechanisms in vitro. if-pan.krakow.pl
Pyrazolyl benzimidazole derivativeU937, K562, A549, LoVo, HT29Potent antiproliferative activity with IC50 values ranging from 0.381 to 5.106 µM. mdpi.com
5-Aminopyrazole with 4-(dimethylamino)phenyl groupHCT-116, MCF-7Displayed the best cytotoxic activity with IC50 of 3.18 µM on HCT-116 and 4.63 µM on MCF-7. nih.gov
Diarylpyrazole derivativesHepG2A derivative with a thiophene (B33073) ring showed the highest antiproliferative activity (IC50 = 0.083 µM). mdpi.com
1H-pyrazole-3-carboxamide derivativesHCT116, HepG2Showed antiproliferative effects, with one compound having an IC50 value similar to the positive control drug. jst.go.jp

Analysis of Antimicrobial Mechanisms of Action

The antimicrobial properties of 4-(diethylamino)pyrazole derivatives have been explored, with studies focusing on their mechanisms of action, such as the inhibition of bacterial growth and antibiofilm activity.

Several novel pyrazole derivatives have demonstrated considerable antimicrobial activity against a variety of microorganisms. nanobioletters.comnih.govderpharmachemica.comnih.gov For example, a series of N,N-dimethylaminophenyl substituted pyrazole carbothioamide derivatives were found to be potent against tested bacteria and fungi. nanobioletters.com In another study, hydrazone derivatives of pyrazole showed remarkable antibacterial and antifungal activities, with one compound displaying higher activity than standard drugs. nih.gov

The structure of the pyrazole derivative plays a crucial role in its antimicrobial efficacy. For instance, the presence of a dimethylamino group has been shown to contribute to the antibacterial activity of pyrazole-Schiff base derivatives. nih.gov Specifically, a 5-amino-3-((4-(dimethylamino)benzylidene)amino)-1H-pyrazole derivative demonstrated more effective antibacterial activity than a derivative with a methoxy group. nih.gov This suggests that the electron-donating nature of the dimethylamino group enhances the compound's ability to interfere with bacterial processes.

Compound/DerivativeMicrobial Strain(s)Key Finding
N,N-dimethylaminophenyl substituted pyrazole carbothioamidesA. niger, A. flavus, various bacteriaPotent against tested bacteria and fungi, with some compounds showing excellent inhibition. nanobioletters.com
5-amino-3-((4-(dimethylamino)benzylidene)amino)-1H-pyrazoleS. aureus, E. faecalis, S. pyogenes, A. baumannii, P. aeruginosa, K. pneumoniaeDemonstrated the lowest MIC value of 0.25 µg/mL against S. aureus. nih.gov
Hydrazones of pyrazoleVarious bacteria and fungiShowed remarkable antibacterial and antifungal activities, with one compound having MIC values lower than standard drugs. nih.gov
(Z)-4-(4-(diethylamino)-2-((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)benzylidene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one derivativesGram-positive and Gram-negative bacteria, fungiSeveral derivatives showed notable antibacterial activity, almost equal to or more than the standard drug Streptomycin. derpharmachemica.com
Pyrazole derivativesE. coli, S. epidermidis, A. nigerOne compound was exceedingly active against E. coli, and another was highly active against S. epidermidis. nih.gov

Fundamental Considerations of Bioavailability and Distribution (In Vitro and In Silico)

The preclinical assessment of a compound's bioavailability and distribution is a critical step in drug discovery and development. For 4-(diethylamino)pyrazole and its derivatives, these properties are primarily investigated through a combination of in vitro assays and in silico predictive modeling. This dual approach allows for a comprehensive, albeit preliminary, understanding of how these molecules might behave in a biological system, specifically focusing on their ability to be absorbed and distributed to target tissues.

Membrane Permeability: The capacity of a compound to traverse cell membranes is crucial for its absorption and distribution to target organs. In vitro models, such as the Parallel Artificial Membrane Permeability Assay (PAMPA) and Caco-2 cell monolayers, are standard methods for evaluating this property. The PAMPA assay provides a high-throughput method to assess passive diffusion, while the Caco-2 cell model, derived from human colorectal adenocarcinoma cells, serves as a well-established surrogate for the human intestinal epithelium, capable of evaluating both passive and active transport mechanisms.

In the absence of direct experimental data, in silico tools play a pivotal role in predicting the ADME properties of novel compounds like 4-(diethylamino)pyrazole, thereby guiding research design. Various computational models and software platforms, such as SwissADME, pkCSM, and preADMET, are frequently employed to estimate a range of pharmacokinetic parameters. These predictions are based on the chemical structure of the molecule and are used to forecast its drug-likeness and potential in vivo behavior.

Key In Silico Parameters:

Lipinski's Rule of Five: This rule provides a set of guidelines to evaluate the drug-likeness of a chemical compound and its likelihood of being orally active. The parameters include molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

Human Intestinal Absorption (HIA): Predictive models estimate the percentage of a compound that will be absorbed from the human intestine. Studies on pyrazole derivatives have shown that many can achieve high predicted HIA values, often exceeding 70% or even 90%, indicating good potential for oral absorption.

Caco-2 Permeability: In silico models can predict the permeability of a compound across Caco-2 cell monolayers, which is a strong indicator of intestinal absorption. Predictions for pyrazole derivatives have ranged from moderate to high permeability.

Blood-Brain Barrier (BBB) Permeability: For compounds targeting the central nervous system (CNS), the ability to cross the BBB is essential. In silico tools can predict whether a compound is likely to penetrate the CNS. The substitution on the pyrazole ring is a critical factor; for instance, bulkier substituents on the amino group have been suggested to reduce CNS penetration.

Plasma Protein Binding (PPB): The extent to which a compound binds to plasma proteins affects its distribution and availability to act on its target. In silico models can provide an estimation of PPB. For some pyrazole derivatives, predicted PPB can be high.

The following table summarizes the types of in silico predictions commonly generated for pyrazole derivatives, which would be applicable for designing studies on 4-(diethylamino)pyrazole.

ParameterPredicted Value/Range for AnalogsSignificance in Research Design
Molecular Weight Typically ≤ 500 g/mol Adherence to Lipinski's Rule of Five, indicating potential for good oral bioavailability.
LogP (Lipophilicity) Generally ≤ 5Influences solubility, permeability, and plasma protein binding.
Human Intestinal Absorption (HIA) Often > 70%High predicted HIA suggests that the compound is likely to be well-absorbed from the gut.
Caco-2 Permeability Moderate to HighIndicates good potential for intestinal absorption.
Blood-Brain Barrier (BBB) Permeation Variable; can be influenced by substituentsCritical for designing compounds intended for CNS targets.
Plasma Protein Binding (PPB) Can be high for some derivatives (>90%)A high degree of binding can limit the free fraction of the drug available for therapeutic action.

By leveraging these in silico tools, researchers can prioritize the synthesis and in vitro testing of derivatives with the most promising predicted bioavailability and distribution profiles, thereby streamlining the drug discovery process.

Q & A

Q. Advanced

  • Solvent selection : Polar aprotic solvents (DMSO, DMF) enhance cyclization efficiency .
  • Catalysis : Sodium acetate or DBU accelerates coupling reactions .
  • Temperature control : Reflux at 80–100°C minimizes decomposition .
  • Crystallization : Water-ethanol mixtures improve purity (65–85% yields) .

How do substituents influence the biological activity of pyrazole derivatives?

Basic
Electron-withdrawing groups (e.g., Cl, CF₃) enhance antimicrobial and antitumor activity by increasing electrophilicity. Electron-donating groups (e.g., diethylamino) improve solubility and bioavailability. For example, trifluoromethyl-substituted pyrazoles show blood-brain barrier penetration for neurological targets . Structure-activity relationship (SAR) studies via MTT assays and DNA gyrase inhibition tests are recommended .

How to develop an HPLC-UV method for pyrazole quantification?

Advanced
Derivatize pyrazoles with 4-(diethylamino)benzaldehyde (DEAB) under acidic conditions. Use a C18 column with a mobile phase of acetonitrile-water (70:30 v/v) at 1.0 mL/min. Validate linearity (0.1–50 µg/mL), precision (RSD <2%), and recovery (>95%) . Adjust pH to 3.0–4.0 to stabilize the DEAB-pyrazole Schiff base complex.

Can computational tools predict synthetic routes for pyrazole derivatives?

Advanced
AI-driven platforms (e.g., Pistachio , Reaxys ) analyze retrosynthetic pathways using databases of >10⁶ reactions. For one-step syntheses, prioritize routes with ≥0.01 plausibility scores and Template_relevance models. These tools predict feasible precursors, such as hydrazides or acetoacetates, and optimize solvent/reagent combinations .

How to troubleshoot crystallization issues in pyrazole synthesis?

Q. Basic

  • Slow cooling : Allow reaction mixtures to cool gradually to room temperature before ice-water quenching .
  • Solvent polarity : Use ethanol-water (1:2) for high-purity crystals .
  • Impurity removal : Pre-filter hot solutions to exclude insoluble by-products .

What mechanistic insights explain pyrazole cyclization reactions?

Advanced
Cyclization proceeds via nucleophilic attack of hydrazine on α,β-unsaturated ketones, followed by dehydration. Intramolecular hydrogen bonding (e.g., N–H···O motifs) stabilizes intermediates . Kinetic studies in DMF reveal that DBU promotes enolate formation, accelerating ring closure . Computational DFT models map transition states and activation energies.

How to evaluate hydrogen bonding in pyrazole crystal structures?

Advanced
X-ray crystallography identifies intermolecular interactions (e.g., N–H···S and N–H···O bonds) and short contacts (e.g., Br···Br, 3.51 Å) . Use Mercury software to calculate hydrogen bond lengths and angles. Intramolecular S(6) ring motifs indicate stabilization via six-membered hydrogen-bonded rings.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.